molecular formula C26H28O4 B1436192 2,4-Bis(benzyloxy)-6-pentylbenzoic acid CAS No. 104307-50-8

2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Cat. No.: B1436192
CAS No.: 104307-50-8
M. Wt: 404.5 g/mol
InChI Key: XRDZDGQVLMWIKA-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-6-pentylbenzoic acid is an organic compound with a complex structure that includes benzyloxy groups and a pentyl chain attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid typically involves the protection of hydroxyl groups followed by alkylation and subsequent deprotection. One common method starts with 2,4-dihydroxybenzoic acid, which undergoes benzylation using benzyl chloride in the presence of a base to form the benzyloxy groups. The pentyl chain is then introduced through a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzyloxy)-6-pentylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can yield the corresponding alcohols.

Scientific Research Applications

2,4-Bis(benzyloxy)-6-pentylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Lacks the benzyloxy and pentyl groups, making it less hydrophobic.

    2,4-Bis(benzyloxy)benzoic acid: Similar structure but without the pentyl chain, affecting its solubility and reactivity.

    6-Pentylbenzoic acid: Lacks the benzyloxy groups, resulting in different chemical properties.

Uniqueness

2,4-Bis(benzyloxy)-6-pentylbenzoic acid is unique due to the combination of benzyloxy groups and a pentyl chain, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-pentyl-4,6-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDZDGQVLMWIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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